epi-Lipoxin A4

Description

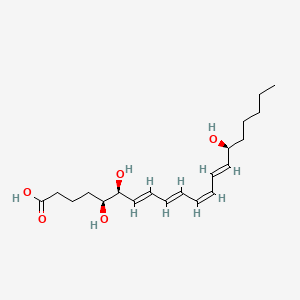

Structure

3D Structure

Properties

Molecular Formula |

C20H32O5 |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

(5S,6S,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid |

InChI |

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19-/m0/s1 |

InChI Key |

IXAQOQZEOGMIQS-UZDWIPAXSA-N |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@@H]([C@H](CCCC(=O)O)O)O)O |

Canonical SMILES |

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 15 Epi Lipoxin A4

Statin-Triggered Biosynthesis of 15-epi-Lipoxin A4

Recent research has revealed that statins (HMG-CoA reductase inhibitors) can also promote the generation of 15-epi-LXA4, providing a novel explanation for their well-documented anti-inflammatory effects that extend beyond cholesterol reduction. ahajournals.orgahajournals.org

Similar to the aspirin-triggered pathway, the generation of 15-epi-LXA4 by statins such as atorvastatin (B1662188) involves the sequential action of COX-2 and 5-LO. ahajournals.orgahajournals.org Studies have shown that in the absence of aspirin (B1665792), atorvastatin can trigger the formation of myocardial 15-epi-LXA4. ahajournals.org This production was found to be inhibited by selective pharmacological blocking of either COX-2 or 5-LO, confirming the essential role of both enzymes in this pathway. ahajournals.orgahajournals.org

The mechanism appears to involve statins inducing the expression of COX-2. ahajournals.org Furthermore, post-translational modifications of the statin-induced COX-2, such as S-nitrosylation, may redirect its enzymatic activity to produce 15R-HETE, which is then converted to 15-epi-LXA4 by leukocyte 5-LO. ahajournals.orgatsjournals.org This indicates that aspirin is not an absolute prerequisite for COX-2-derived 15-epi-LXA4 formation. ahajournals.org

The biosynthesis of 15-epi-LXA4 is also modulated by the activity of soluble epoxide hydrolase (sEH). nih.gov This enzyme typically metabolizes and inactivates epoxyeicosatrienoic acids (EETs). nih.gov Research indicates that statins can promote 15-epi-LXA4 generation by decreasing sEH activity. nih.gov

This decrease in sEH activity leads to an increase in the levels of 14,15-EET. nih.gov Elevated levels of 14,15-EET, in turn, influence the conversion of arachidonic acid to 15-epi-LXs. nih.gov Studies have demonstrated that inhibiting sEH with selective inhibitors significantly increases the generation of 15-epi-LXA4 from cells like those found in bronchoalveolar lavage fluid. nih.gov Therefore, the modulation of sEH activity represents an indirect but significant mechanism through which statins can enhance the production of this pro-resolving mediator. nih.govnih.gov

| Factor | Mechanism of Action | Key Enzymes Involved |

| Statins (e.g., Atorvastatin) | Induce COX-2 expression and potentially modify its function (e.g., via S-nitrosylation) to generate 15R-HETE. ahajournals.orgahajournals.orgatsjournals.org | COX-2, 5-LO |

| Soluble Epoxide Hydrolase (sEH) Inhibition | Decreased sEH activity increases levels of 14,15-EET, which indirectly promotes 15-epi-LXA4 synthesis. nih.govnih.gov | sEH, CYP450 enzymes |

Transcellular Biosynthesis Pathways Involving Diverse Cell Types

The synthesis of 15-epi-LXA4 is a prime example of transcellular biosynthesis, a process where the generation of a bioactive mediator is accomplished through the cooperative metabolic activity of two or more distinct cell types. pnas.orgnih.gov This intercellular communication is essential because often no single cell type possesses all the necessary enzymes to complete the entire biosynthetic cascade from arachidonic acid to the final product. nih.gov

In the context of 15-epi-LXA4, the pathway is classically initiated in vascular endothelial cells or epithelial cells, which contain the COX-2 enzyme. ahajournals.orgresearchgate.net Following stimulation by aspirin or statins, these "donor" cells produce and release the key intermediate, 15R-HETE. pnas.orgresearchgate.net

This intermediate is then taken up by "acceptor" cells, most notably leukocytes like neutrophils, which are rich in the 5-LO enzyme required for the final conversion step. researchgate.netnih.govsemanticscholar.org However, other cell interactions can also lead to lipoxin generation, such as those between polymorphonuclear neutrophils (PMNs) and platelets, where the 5-LO from PMNs and the 12-LO from platelets cooperate. nih.govnih.gov This system of transcellular biosynthesis ensures that potent mediators like 15-epi-LXA4 are produced locally and transiently at sites of cell-cell interaction, such as during an inflammatory response within the vascular lumen. pnas.orgnih.gov

Cell-Cell Interactions in 15-epi-Lipoxin A4 Formation

The synthesis of 15-epi-LXA4 is a hallmark of cell-cell interactions, particularly between endothelial cells and leukocytes. pnas.orgnih.govsemanticscholar.org This process often occurs within the vascular lumen during inflammatory responses. nih.gov For instance, aspirin-acetylated COX-2 in endothelial cells generates 15R-HETE, which is then passed to adjacent neutrophils for conversion into 15-epi-LXA4 by their 5-LO enzyme. pnas.orgahajournals.org This transcellular communication is crucial, as neither cell type can complete the synthesis independently. The interaction between platelets and neutrophils can also contribute to the formation of lipoxins, highlighting the diverse cellular partnerships involved in this biosynthetic pathway. nih.govsemanticscholar.org

Contribution of Neutrophils, Endothelial Cells, and Other Leukocytes

Neutrophils and endothelial cells are the primary players in the biosynthesis of 15-epi-LXA4. nih.govsemanticscholar.org Endothelial cells, particularly when their COX-2 enzyme is acetylated by aspirin, initiate the process by producing 15R-HETE. pnas.org Neutrophils, with their abundant 5-lipoxygenase, are essential for the subsequent conversion of this intermediate into the final active compound. ahajournals.orgatsjournals.orgnih.gov Other leukocytes, such as monocytes, can also participate in lipoxin formation. pnas.org The close proximity of these cells during an inflammatory response facilitates the efficient transfer of biosynthetic intermediates, ensuring the localized production of this potent anti-inflammatory mediator. nih.gov

Endogenous Generation of 15-epi-Lipoxin A4 in Specific Tissues

The production of 15-epi-LXA4 is not a systemic event but is rather localized to specific tissues, often in response to inflammation or injury. This targeted generation allows for precise control of the inflammatory response at the site where it is most needed.

Myocardial Production of 15-epi-Lipoxin A4

Evidence points to the generation of 15-epi-LXA4 within myocardial tissue. ahajournals.orgahajournals.orgnih.gov Studies have shown that the heart can produce this lipid mediator, and its formation can be triggered by therapeutic agents like statins (atorvastatin) and thiazolidinediones (pioglitazone). ahajournals.orgahajournals.orgfrontiersin.org This production appears to involve both COX-2 and 5-LO, mirroring the pathways seen in vascular-leukocyte interactions. ahajournals.org The generation of 15-epi-LXA4 in the myocardium is considered a novel mechanism for the immunomodulatory effects of these drugs, providing a counter-regulatory signal to inflammation within the heart. ahajournals.orgusf.eduresearchgate.net

Generation in Renal and Cerebral Tissues

The formation of lipoxins, including 15-epi-LXA4, has been observed in renal tissues, particularly in the context of inflammatory conditions like glomerulonephritis. semanticscholar.org In diabetic patients with chronic kidney disease, low-dose aspirin has been shown to increase plasma levels of 15-epi-LXA4. nih.gov This suggests a role for this mediator in modulating renal inflammation.

In the central nervous system, lipoxins have been identified in brain tissue and cerebrospinal fluid. frontiersin.org While the specific cell types responsible for their generation are still being fully elucidated, both microglia and astrocytes have demonstrated the capacity to produce lipoxins. frontiersin.org The generation of lipoxin A4 has been noted in the context of experimental cerebral malaria, where it appears to play a protective role by dampening pro-inflammatory responses. nih.govplos.org Furthermore, studies have shown that lipoxin A4 levels are reduced in the brains of Alzheimer's disease patients, hinting at its potential role in neuro-inflammation and neuroprotection. scispace.com

Data Tables

Table 1: Key Enzymes and Cell Types in 15-epi-Lipoxin A4 Biosynthesis

| Component | Role in 15-epi-LXA4 Synthesis | Primary Cell Types |

| Cyclooxygenase-2 (COX-2) | When acetylated by aspirin, converts arachidonic acid to 15R-HETE. wikipedia.orgscispace.com | Endothelial Cells, Epithelial Cells ahajournals.org |

| 5-Lipoxygenase (5-LO) | Converts 15R-HETE to 15-epi-Lipoxin A4. nih.govahajournals.org | Neutrophils, Leukocytes ahajournals.org |

| Endothelial Cells | Initiate synthesis by producing 15R-HETE via acetylated COX-2. pnas.org | Vascular Endothelium pnas.org |

| Neutrophils | Complete the synthesis by converting 15R-HETE to 15-epi-LXA4. ahajournals.orgatsjournals.orgnih.gov | Polymorphonuclear Leukocytes nih.gov |

| Platelets | Can interact with neutrophils to contribute to lipoxin formation. nih.govsemanticscholar.org | Platelets |

Table 2: Endogenous Generation of 15-epi-Lipoxin A4 in Tissues

| Tissue | Context of Generation | Key Findings |

| Myocardium | In response to certain therapeutic agents and inflammation. | Statins and thiazolidinediones can trigger myocardial 15-epi-LXA4 formation. ahajournals.orgahajournals.orgfrontiersin.org |

| Renal Tissue | During inflammatory kidney diseases. | Detected in glomerulonephritis and increased by aspirin in chronic kidney disease. semanticscholar.orgnih.gov |

| Cerebral Tissue | In the context of neuro-inflammation and neurodegenerative diseases. | Produced by microglia and astrocytes; plays a protective role in experimental cerebral malaria. frontiersin.orgnih.govplos.org |

Receptor Interactions and Signal Transduction Cascades of 15 Epi Lipoxin A4

Primary Receptor: Formyl Peptide Receptor 2 / ALX (FPR2/ALX)

Formyl Peptide Receptor 2, commonly known as FPR2/ALX or the ALX receptor, is a G-protein coupled receptor (GPCR) that serves as the main docking site for 15-epi-LXA4. wikipedia.orgpnas.org This receptor is notable for its ability to bind a wide array of structurally diverse ligands, which can elicit either pro-inflammatory or anti-inflammatory, pro-resolving responses depending on the specific agonist. pnas.org Ligands such as serum amyloid A promote inflammation, whereas 15-epi-LXA4 and its parent compound Lipoxin A4 (LXA4) activate anti-inflammatory and pro-resolving pathways. pnas.org

G-Protein Coupled Receptor (GPCR) Signaling Mechanisms

As a G-protein coupled receptor, FPR2/ALX transduces extracellular ligand binding into intracellular signals via the activation of heterotrimeric G proteins. nih.gov Upon binding of an agonist like 15-epi-LXA4, the receptor undergoes a conformational change, which catalyzes the exchange of GDP for GTP on the α-subunit of the associated G protein. pnas.org This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors. pnas.org

However, the precise signaling cascade initiated by 15-epi-LXA4 through FPR2/ALX is complex and subject to some scientific debate. While some studies have reported that LXA4 binding to the mouse FPR2/ALX homolog activates GTP hydrolysis, other research has indicated that 15-epi-LXA4 does not stimulate GTPγS binding or inhibit cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cell systems where other FPR2/ALX agonists are active. semanticscholar.orgnih.govnih.gov This discrepancy suggests that 15-epi-LXA4 may act as a biased agonist, selectively activating certain downstream pathways while ignoring others. pnas.org This ligand-biased signaling could be a mechanism by which FPR2/ALX can transduce both pro- and anti-inflammatory signals. pnas.org Furthermore, evidence suggests that FPR2/ALX can form homodimers or heterodimers with other receptors, such as FPR1, which can influence ligand selectivity and functional outcomes. pnas.org

Recent findings have also proposed an FPR2-independent signaling mechanism. It is suggested that 15-epi-LXA4 can be metabolized to 15-oxo-LXA4, an electrophilic metabolite that can modulate redox-sensitive proteins and activate nuclear factor (erythroid related factor 2)-like 2 (Nrf2) regulated gene expression, contributing to its anti-inflammatory effects without direct FPR2 activation. nih.govresearchgate.net

Cell Type-Specific Expression and Regulation of FPR2/ALX

The expression of FPR2/ALX is diverse, appearing on a wide range of cell types, which underpins the broad biological activities of 15-epi-LXA4. It is prominently expressed on myeloid leukocytes, which are key players in the inflammatory response. researchgate.net The receptor's presence on different cells allows 15-epi-LXA4 to orchestrate a coordinated, multi-faceted resolution phase.

The table below summarizes the expression of FPR2/ALX across various cell types.

| Cell Type | Primary Function in Inflammation | Reference |

| Neutrophils | First responders, phagocytosis, release of inflammatory mediators | nih.gov |

| Monocytes/Macrophages | Phagocytosis, antigen presentation, cytokine production | researchgate.netresearchgate.net |

| Epithelial Cells (e.g., airway, intestinal) | Barrier function, mediator production | researchgate.net |

| Endothelial Cells | Regulation of leukocyte trafficking and vascular tone | researchgate.netsemanticscholar.org |

| Fibroblasts | Tissue remodeling and repair | researchgate.net |

| Vascular Smooth Muscle Cells | Regulation of vascular tone, proliferation in vascular injury | researchgate.net |

| Conjunctival Goblet Cells | Mucin secretion for ocular surface homeostasis | nih.gov |

Receptor expression can be regulated by inflammatory stimuli. For instance, studies have shown increased levels of FPR2 in alveolar macrophages following stress, indicating that the receptor itself is dynamically regulated during the course of an inflammatory response. researchgate.net

Alternative and Modulatory Receptor Interactions

While FPR2/ALX is the primary receptor, the full spectrum of 15-epi-LXA4's actions may involve other receptor systems. These alternative interactions add further layers of complexity to its signaling network.

Interactions with G Protein-Coupled Receptor 32 (GPR32)

G Protein-Coupled Receptor 32 (GPR32) has been identified as another receptor for specialized pro-resolving mediators, including Lipoxin A4 and Resolvin D1. genecards.orgjci.orgnih.gov GPR32 is expressed in human phagocytes and is implicated in enhancing clearance functions and modulating inflammatory responses. genecards.orgnih.gov Although the direct binding of 15-epi-LXA4 to GPR32 is less characterized than that of LXA4, the structural similarity suggests a potential interaction. It is important to note that a murine homolog for GPR32 has not been identified, meaning that in mouse models of inflammation, the pro-resolving actions of lipoxins are predominantly attributed to the FPR2/ALX receptor. jci.org

Modulation via the Aryl Hydrocarbon Receptor

Beyond cell surface GPCRs, lipoxins can interact with intracellular receptors. Lipoxin A4 has been identified as a ligand for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. rupress.orgnih.govacs.org Upon binding LXA4, the AHR translocates to the nucleus, forms a complex with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements. wikipedia.org This interaction leads to the transcription of various genes, including those involved in detoxification and immune regulation, such as CYP1A1 and Suppressor of Cytokine Signaling 2 (SOCS2). wikipedia.orgnih.gov This pathway represents a distinct, GPCR-independent mechanism through which lipoxins can exert their anti-inflammatory effects. While these studies have primarily focused on LXA4, the shared biology between LXA4 and its 15-epi epimer suggests that AHR modulation may be a relevant pathway for 15-epi-LXA4 as well. nih.gov

Agonistic Effects on the Estrogen Receptor

The interaction between lipoxins and steroid hormone receptors represents a critical area of immunoendocrine cross-talk. Research has established that Lipoxin A4 (LXA4) possesses robust estrogenic activity. nih.gov Studies have demonstrated that LXA4 can directly engage with estrogen receptors (ERs), specifically ERα, and function as a modulator of their activity. nih.gov In human endometrial epithelial cells, LXA4 has been shown to alter the transcriptional activity of the estrogen response element (ERE), influence the expression of genes regulated by estrogen, and promote cell proliferation. nih.gov

In competitive binding assays, LXA4 was found to compete with the potent estrogen 17β-estradiol (E2) for binding to the estrogen receptor, exhibiting an IC50 of 46 nM. nih.gov This indicates a direct interaction at the receptor level. Interestingly, LXA4 has also displayed anti-estrogenic properties by significantly weakening the activity induced by E2. nih.gov Furthermore, in vivo studies have confirmed the estrogenic activity of LXA4, as evidenced by its ability to increase uterine wet weight. nih.gov While these findings highlight a previously unrecognized aspect of LXA4 bioactions, implicating it in novel immunoendocrine regulatory mechanisms, the direct agonistic effects of its stable epimer, 15-epi-Lipoxin A4, on the estrogen receptor are an area requiring more specific investigation. nih.govpsu.edu

Ligand-Receptor Cross-Talk with Cysteinyl Leukotriene Receptors

The relationship between 15-epi-Lipoxin A4 and cysteinyl leukotriene (CysLT) receptors is complex, with research findings presenting a nuanced picture of their interaction. Some studies suggest that 15-epi-LXA4 can act as an antagonist at the cysteinyl leukotriene 1 (CysLT1) receptor. ahajournals.org This antagonistic action is significant because CysLTs, such as leukotriene D4 (LTD4), are potent pro-inflammatory mediators. By competing with LTD4 for binding to the CysLT1 receptor, 15-epi-LXA4 could block its pro-inflammatory signaling. ahajournals.orgscilit.com Stable analogs of LXA4 and 15-epi-LXA4 have been shown to compete with radiolabeled LTD4 for specific binding sites on endothelial cells. scilit.com

However, other research presents conflicting evidence, suggesting a lack of direct functional interaction. One study found that 15-epi-LXA4 displayed neither binding affinity nor signaling activity towards the CysLT1 receptor in functional biochemical and cellular assays. nih.govnih.gov In these experiments, 15-epi-LXA4 did not act as a functional agonist or antagonist of CysLT1 in interleukin-8-driven human neutrophil functions. nih.govnih.gov These discrepancies suggest that the cross-talk between 15-epi-LXA4 and CysLT receptors may be highly dependent on the specific cellular context, experimental model, and the inflammatory milieu. ahajournals.orgnih.gov

Endogenous Allosteric Enhancement of Cannabinoid 1 Receptor

A significant and novel mechanism of action for lipoxins, including 15-epi-Lipoxin A4, is their interaction with the endocannabinoid system. Research has revealed that Lipoxin A4 acts as an endogenous positive allosteric modulator of the Cannabinoid 1 (CB1) receptor. nih.govresearchgate.netresearchgate.net Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's affinity and/or efficacy for its endogenous ligand. nih.govresearchgate.net

Specifically, Lipoxin A4 has been shown to enhance the binding affinity of the endocannabinoid anandamide (B1667382) (AEA) for the CB1 receptor, thereby potentiating AEA's effects both in vitro and in vivo. nih.govresearchgate.netresearchgate.net This action does not involve competition for the orthosteric binding site of the CB1 receptor. nih.govresearchgate.net Studies involving intracerebroventricular injections of aspirin-triggered LXA4 (15-epi-LXA4) in mice induced cannabinoid-like catalepsy, an effect that was blocked by a CB1 antagonist but not by an antagonist for the primary lipoxin receptor (ALX/FPR2). nih.govresearchgate.netresearchgate.net This provides strong evidence for CB1 receptor-dependent effects of 15-epi-LXA4 in the brain. nih.govresearchgate.net The discovery of lipoxins as endogenous allosteric enhancers of CB1 receptors opens new avenues for understanding the regulation of the endocannabinoid system. researchgate.net

| Receptor Interaction Summary for 15-epi-Lipoxin A4 | |

| Receptor | Observed Effect of 15-epi-LXA4 / LXA4 |

| Estrogen Receptor (ERα) | LXA4 acts as a direct modulator, exhibiting both estrogenic and anti-estrogenic activities. nih.gov Direct studies on 15-epi-LXA4 are limited. |

| Cysteinyl Leukotriene Receptor 1 (CysLT1) | Conflicting findings: Some studies report antagonism of LTD4 binding ahajournals.orgscilit.com, while others show no functional agonism or antagonism. nih.govnih.gov |

| Cannabinoid Receptor 1 (CB1) | Acts as an endogenous positive allosteric modulator, enhancing the binding and effects of the endocannabinoid anandamide. nih.govresearchgate.netresearchgate.net |

Intracellular Signal Transduction Mechanisms Activated by 15-epi-Lipoxin A4

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling (p38 and JNK)

15-epi-Lipoxin A4 exerts significant control over intracellular signaling by modulating the Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial regulators of cellular stress responses and inflammation. The effects on p38 MAPK and c-Jun N-terminal kinase (JNK) appear to be context- and stimulus-dependent.

In studies using BV-2 microglial cells, aspirin-triggered lipoxin A4 (ATL) was found to markedly inhibit the phosphorylation, and thus activation, of p38 MAPK induced by lipopolysaccharide (LPS). nih.gov However, in the same study, ATL did not affect the phosphorylation of JNK. nih.gov Conversely, other research has shown that lipoxins can prevent the activation of JNK in spinal astrocytes, suggesting a role in mediating antihyperalgesic actions. nih.gov An ATL analog was also found to reduce JNK phosphorylation evoked by ATP. nih.gov In human neutrophils, 15-epi-LXA4 on its own stimulated a limited phosphorylation of p38 MAPK, but it inhibited the MPO-induced phosphorylation of other MAPKs like ERK1/2. nih.gov This differential regulation highlights the complexity of 15-epi-LXA4's signaling, where it can selectively inhibit pro-inflammatory MAPK activation while potentially having other effects on its own.

| Effect of 15-epi-Lipoxin A4 on MAPK Signaling | |

| Pathway | Research Finding |

| p38 MAPK | Markedly inhibited LPS-induced activation in BV-2 microglial cells. nih.gov |

| Stimulated limited phosphorylation when administered alone to human neutrophils. nih.gov | |

| JNK | Did not affect LPS-induced phosphorylation in BV-2 microglial cells. nih.gov |

| Prevented activation in spinal astrocytes and an ATL analog reduced ATP-evoked phosphorylation. nih.gov |

Suppression of Phosphoinositide 3-Kinase/AKT (PI3K/AKT) Pathway

The Phosphoinositide 3-Kinase/AKT (PI3K/AKT) pathway is a critical signaling cascade that promotes cell survival and proliferation. 15-epi-Lipoxin A4 has been shown to suppress this pathway as part of its pro-resolving and anti-inflammatory functions.

In human umbilical vein endothelial cells (HUVECs), 15-epi-LXA4 was demonstrated to suppress the activation of the PI3K/AKT signaling pathway that was induced by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.gov This suppression was a key mechanism by which 15-epi-LXA4 reduced the expression of tissue factor, an important initiator of the coagulation cascade. nih.gov Further evidence comes from studies on human monocytes, where a synthetic analog of 15-epi-LXA4 was shown to inhibit apoptosis. This anti-apoptotic effect was blocked by a PI3K inhibitor (LY294002), indicating the involvement of the PI3K/AKT pathway in mediating the survival signal. usf.edu The activation of this pathway was confirmed by an observed increase in the phosphorylation of Akt. usf.edu Similarly, in human neutrophils, 15-epi-LXA4 was found to reduce myeloperoxidase (MPO)-induced phosphorylation of Akt, counteracting the pro-survival signals generated by MPO. nih.gov

Regulation of Phospholipase D Activity via Polyisoprenyl Phosphate (B84403) Signaling

15-epi-Lipoxin A4 influences the activity of Phospholipase D (PLD), an enzyme involved in generating second messengers for various cellular processes, including NADPH oxidase assembly required for superoxide (B77818) production in neutrophils. This regulation is intricately linked to polyisoprenyl phosphate signaling.

Activation of the lipoxin receptor, ALX/FPR2, by agonists like 15-epi-LXA4 can lead to the inhibition of PLD activity. nih.govnih.gov A key mechanism involves the regulation of polyisoprenyl diphosphate (B83284) phosphatase 1 (PDP1). nih.gov In activated neutrophils, PDP1 converts presqualene diphosphate (PSDP) to presqualene monophosphate (PSMP), a step that facilitates cell activation and NADPH oxidase assembly. nih.gov 15-epi-Lipoxin A4 intervenes in this process; it inhibits agonist-triggered PKCβII phosphorylation, which in turn prevents the activation of PDP1. nih.gov By blocking PDP1 activation, 15-epi-LXA4 prevents the conversion of PSDP to PSMP. nih.gov The accumulation of PSDP is thought to act as a 'stop' signal, directly inhibiting PLD and thereby blocking the full assembly and activation of the NADPH oxidase complex. nih.govsemanticscholar.org This targeted inhibition of PLD activity via the modulation of polyisoprenyl phosphate remodeling represents a key intracellular mechanism for the anti-inflammatory and pro-resolving actions of 15-epi-Lipoxin A4. nih.gov

Nitric Oxide Synthesis Induction (eNOS and iNOS)

15-epi-Lipoxin A4 (15-epi-LXA4) plays a significant role in the induction of nitric oxide (NO) synthesis, a key signaling molecule with diverse physiological effects, including vasodilation and modulation of inflammation. This induction is mediated through its interaction with both endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS).

The connection between 15-epi-LXA4 and NO synthesis is notably highlighted in the context of aspirin's anti-inflammatory properties. Research has demonstrated that aspirin's therapeutic effects are not solely due to the inhibition of prostaglandin (B15479496) synthesis. A crucial part of its mechanism involves triggering the biosynthesis of 15-epi-LXA4. nih.gov Once formed, 15-epi-LXA4 acts as a key mediator to increase the production of NO. nih.govnih.gov

Experimental studies have substantiated the role of 15-epi-LXA4 in stimulating NO synthesis from both eNOS and iNOS. In models of acute inflammation, both aspirin (B1665792) and exogenously administered 15-epi-LXA4 were found to increase plasma NO levels. nih.gov This effect was significantly diminished in knockout mice lacking either eNOS or iNOS, confirming that both enzymes are essential for the 15-epi-LXA4-mediated increase in NO. nih.gov The process is initiated when aspirin acetylates the enzyme cyclooxygenase-2 (COX-2) within endothelial cells or leukocytes. This altered enzyme activity leads to the production of the precursor for 15-epi-LXA4, which subsequently stimulates eNOS and iNOS to produce NO. nih.gov

The NO generated as a result of 15-epi-LXA4 stimulation exerts anti-inflammatory effects, primarily by inhibiting the interaction between leukocytes and the endothelium, a critical step in the inflammatory cascade. nih.gov This aspirin-triggered, 15-epi-LXA4-dependent NO production represents a distinct anti-inflammatory pathway. nih.gov

Table 1: Effect of 15-epi-Lipoxin A4 on Nitric Oxide Synthase

| Nitric Oxide Synthase Isoform | Effect of 15-epi-Lipoxin A4 | Outcome | Supporting Evidence |

|---|---|---|---|

| eNOS (endothelial) | Induction of NO synthesis | Increased NO production, contributing to anti-inflammatory effects such as inhibition of leukocyte-endothelial interactions. | Studies in wild-type versus eNOS-deficient mice show a markedly reduced effect of 15-epi-LXA4 on leukocyte adherence in the absence of eNOS. nih.gov |

| iNOS (inducible) | Induction of NO synthesis | Increased NO production, contributing to the resolution of inflammation. | Experiments using iNOS-deficient mice demonstrate a diminished anti-inflammatory response to 15-epi-LXA4. nih.gov |

Modulation of Cyclic Adenosine Monophosphate (cAMP) Levels

The interaction of 15-epi-Lipoxin A4 (15-epi-LXA4) with cellular signaling pathways, particularly its influence on cyclic adenosine monophosphate (cAMP) levels, is a subject of ongoing investigation. While 15-epi-LXA4 exerts its biological effects through a G protein-coupled receptor (GPCR), specifically the ALX/FPR2 receptor, its direct and substantial modulation of cAMP levels does not appear to be its primary signaling mechanism. semanticscholar.org

GPCRs are a large family of receptors that, upon ligand binding, can activate or inhibit adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. This change in cAMP concentration then influences the activity of Protein Kinase A (PKA) and other downstream effectors.

However, studies investigating the direct impact of lipoxin analogues on cAMP have reported minimal to no alterations in intracellular cAMP levels in various experimental systems. nih.gov This suggests that the signaling cascade initiated by 15-epi-LXA4 binding to its receptor may preferentially utilize pathways other than the direct modulation of adenylyl cyclase and cAMP.

Despite the lack of evidence for direct, significant modulation, an indirect link between the cAMP pathway and 15-epi-LXA4 has been proposed. Research has indicated that PKA can phosphorylate 5-lipoxygenase, an enzyme involved in the biosynthesis of lipoxins. This phosphorylation can lead to an increased production of 15-epi-LXA4. nih.gov This finding suggests a potential feedback mechanism or cross-talk where the cAMP/PKA pathway can influence the synthesis of 15-epi-LXA4, which in turn carries out its anti-inflammatory functions through other signaling routes.

Table 2: Research Findings on 15-epi-Lipoxin A4 and cAMP Signaling

| Aspect of cAMP Signaling | Research Finding | Implication | Reference |

|---|---|---|---|

| Direct Modulation of cAMP Levels | Studies on synthetic lipoxin homologs show minimal or no changes in cellular cAMP levels upon treatment. | Direct and significant alteration of cAMP levels is not a primary signaling mechanism for 15-epi-LXA4. | nih.gov |

| Receptor Type | 15-epi-LXA4 acts through the G protein-coupled receptor ALX/FPR2. | While GPCRs are often linked to cAMP, they can also signal through other pathways. | semanticscholar.org |

| Indirect Interaction | Protein Kinase A (PKA), a key component of the cAMP pathway, can phosphorylate and activate 5-lipoxygenase, leading to increased 15-epi-LXA4 synthesis. | A potential cross-talk exists where the cAMP pathway can regulate the production of 15-epi-LXA4. | nih.gov |

Cellular and Molecular Mechanisms of 15 Epi Lipoxin A4 Action in Inflammatory Resolution

Modulation of Leukocyte Function

15-epi-LXA4 significantly influences the behavior of leukocytes, particularly neutrophils, the first responders to sites of inflammation. Its actions are multifaceted, targeting various stages of the neutrophil response, from initial recruitment to their ultimate clearance.

Inhibition of Neutrophil Infiltration and Chemotaxis

A cardinal feature of acute inflammation is the massive influx of neutrophils to the site of injury or infection, a process driven by chemical signals known as chemoattractants. 15-epi-LXA4 acts as a powerful "stop signal" to this influx. nih.gov Research has demonstrated that 15-epi-LXA4 is a potent inhibitor of neutrophil chemotaxis, the directed movement of these cells towards a chemical gradient. Studies have shown that synthetic 15-epi-LXA4 can inhibit human polymorphonuclear leukocyte (PMN) chemotaxis in response to potent chemoattractants like leukotriene B4, with a maximum inhibition of approximately 50% observed at a concentration of 1 nM. nih.gov This inhibitory action is crucial in preventing an overzealous accumulation of neutrophils, which can lead to bystander tissue damage.

Interactive Data Table: Inhibition of Neutrophil Chemotaxis by 15-epi-Lipoxin A4

| Compound | Concentration | Stimulus | Percent Inhibition | Reference |

|---|---|---|---|---|

| 15-epi-Lipoxin A4 | 1 nM | Leukotriene B4 | ~50% | nih.gov |

Reduction of Neutrophil Adhesion and Transmigration Across Endothelial and Epithelial Barriers

For neutrophils to reach the inflamed tissue, they must first adhere to the inner lining of blood vessels (endothelium) and then migrate across this barrier, a process known as transmigration. 15-epi-LXA4 and its stable analogues are effective inhibitors of both neutrophil adhesion and transmigration. This inhibitory effect has been observed across both microvessel endothelial and epithelial cells. nih.gov The underlying mechanism involves the modulation of adhesion molecules on the surface of neutrophils. Stable analogues of 15-epi-LXA4 have been shown to be potent inhibitors of neutrophil transmigration and adhesion with an IC50 ranging from 1 to 50 nM.

Interactive Data Table: Inhibition of Neutrophil Adhesion and Transmigration by 15-epi-Lipoxin A4 Analogues

| Compound | IC50 Range | Target Process | Reference |

|---|---|---|---|

| 15-epi-Lipoxin A4 Analogues | 1 - 50 nM | Neutrophil Adhesion & Transmigration |

Promotion of Neutrophil Apoptosis and Enhanced Clearance

The timely removal of neutrophils from the inflamed site is a critical step in the resolution of inflammation. 15-epi-LXA4 facilitates this process by promoting neutrophil apoptosis, or programmed cell death. scilit.comaai.org Intriguingly, it can override the anti-apoptotic signals present in the inflammatory milieu, such as those from myeloperoxidase (MPO). scilit.comaai.org By inducing apoptosis, 15-epi-LXA4 prepares neutrophils for clearance by phagocytic cells, primarily macrophages. This process, known as efferocytosis, is a key component of non-phlogistic (non-inflammatory) clearance. Studies have shown that treatment with 15-epi-LXA4 leads to an increase in the percentage of annexin-V–positive neutrophils, a marker of apoptosis. scilit.com This enhanced clearance of apoptotic neutrophils prevents the release of their potentially harmful contents and contributes to a smoother resolution of inflammation. scilit.comnih.gov

Interactive Data Table: Pro-apoptotic Effects of 15-epi-Lipoxin A4 on Neutrophils

| Effect | Observation | Reference |

|---|---|---|

| Overcoming Anti-Apoptotic Signals | Reverses MPO-suppressed apoptosis | scilit.comaai.org |

| Induction of Apoptosis | Increases the percentage of annexin-V–positive neutrophils | scilit.com |

| Promotion of Clearance | Facilitates phagocytosis of apoptotic neutrophils by macrophages | scilit.comnih.gov |

Regulation of Neutrophil-Platelet Aggregate Formation

During inflammation, neutrophils can form aggregates with platelets, which can exacerbate the inflammatory response. 15-epi-Lipoxin A4 has been shown to regulate the formation of these neutrophil-platelet aggregates. caymanchem.com In in vitro studies, pretreatment with 300 nM of 15-epi-LXA4 significantly decreased the formation of neutrophil-platelet aggregates induced by lipopolysaccharide (LPS). This effect is dependent on the presence of the lipoxin receptor on both neutrophils and platelets, highlighting a specific mechanism of action. By reducing the formation of these pro-inflammatory aggregates, 15-epi-LXA4 further contributes to dampening the inflammatory response.

Interactive Data Table: Effect of 15-epi-Lipoxin A4 on Neutrophil-Platelet Aggregation

| Compound | Concentration | Stimulus | Effect on Aggregation | Reference |

|---|---|---|---|---|

| 15-epi-Lipoxin A4 | 300 nM | LPS | Significantly Decreased |

Impact on Macrophage Phenotype and Functional Responses

Beyond its effects on neutrophils, 15-epi-LXA4 plays a crucial role in shaping the phenotype and function of macrophages, key orchestrators of the resolution phase.

Promotion of Macrophage Polarization Towards Pro-Resolving Phenotypes (e.g., M2-like)

Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes. The classically activated (M1) macrophages are pro-inflammatory, while the alternatively activated (M2) macrophages are associated with tissue repair and resolution of inflammation. 15-epi-Lipoxin A4 actively promotes the polarization of macrophages towards the M2-like phenotype. This is evidenced by the increased expression of characteristic M2 markers, such as CD206 (the mannose receptor). researchgate.net This shift in macrophage phenotype is critical for the transition from a pro-inflammatory to a pro-resolving environment, facilitating tissue healing and a return to homeostasis.

Interactive Data Table: Promotion of M2-like Macrophage Phenotype by Lipoxin A4

| Effect | Marker | Observation | Reference |

|---|---|---|---|

| Increased Expression of M2 Markers | CD206 | Upregulated in the presence of LXA4 | researchgate.net |

Enhancement of Macrophage Phagocytic Activity (Efferocytosis)

A critical function of 15-epi-Lipoxin A4 (15-epi-LXA4) in resolving inflammation is its ability to stimulate the phagocytic activity of macrophages, a process known as efferocytosis, which involves the clearance of apoptotic cells, particularly neutrophils. nih.govmdpi.com This enhanced clearance is a key step in preventing secondary necrosis of apoptotic cells, which would otherwise release damaging cellular contents and perpetuate the inflammatory cycle. frontiersin.org

Studies have demonstrated that 15-epi-LXA4 and its stable analogues significantly promote the phagocytosis of apoptotic polymorphonuclear neutrophils (PMN) by macrophages. psu.edu This action contributes to the resolution of inflammation in various models, including peritonitis and acute lung injury. nih.govpsu.edu For instance, in acute lung injury models, treatment with 15-epi-LXA4 at the peak of inflammation accelerates the clearance of bacteria, reduces PMN accumulation, and promotes both PMN apoptosis and their subsequent removal by macrophages (efferocytosis). This enhanced clearance is visually confirmed by an increased number of macrophages containing apoptotic bodies. nih.gov

The stimulation of efferocytosis by 15-epi-LXA4 is not a passive event but an active, nonphlogistic (non-inflammatory) process. nih.govpsu.edu The ingestion of these apoptotic cells by macrophages subsequently triggers the production and release of anti-inflammatory and pro-resolving mediators, such as Interleukin-10 (IL-10) and Transforming Growth Factor-β1 (TGF-β1), further contributing to the shutdown of the inflammatory response. nih.govpsu.edu This efficient and non-inflammatory removal of cells is crucial for tissue repair and a return to homeostasis. nih.gov

Table 1: Effects of 15-epi-Lipoxin A4 on Macrophage Efferocytosis

| Finding | Model/System | Observed Effect | Reference |

|---|---|---|---|

| Stimulation of Phagocytosis | Thioglycollate-induced peritonitis (in vivo) | Promoted macrophage phagocytosis of apoptotic PMN. | psu.edu |

| Enhanced Clearance | Acute lung injury (in vivo) | Increased number of macrophages with apoptotic bodies, indicating enhanced clearance of apoptotic neutrophils. | nih.gov |

| Accelerated Resolution | E. coli-evoked lung injury (in vivo) | Promoted PMN apoptosis and efferocytosis, facilitating resolution. | |

| Increased Local Efferocytosis | Mouse air pouch (in vivo) | Decreased exudate neutrophils and increased local tissue macrophage efferocytosis. | nih.gov |

Regulation of Pro-inflammatory and Anti-inflammatory Mediators

15-epi-LXA4 exerts profound control over the inflammatory environment by modulating the balance between pro-inflammatory and anti-inflammatory signaling molecules. It actively suppresses the production of factors that drive inflammation while simultaneously promoting the expression of mediators that facilitate its resolution.

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-12, IFN-γ)

A cornerstone of 15-epi-LXA4's anti-inflammatory activity is its capacity to inhibit the production of a wide array of pro-inflammatory cytokines. Research has consistently shown that 15-epi-LXA4 and its analogues can block or significantly reduce the release of these potent inflammatory drivers from various cell types, including neutrophils, enterocytes, and endothelial cells. researchgate.netnih.govsigmaaldrich.com

Specifically, it has been shown to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α), a key initiator of the inflammatory cascade. nih.gov It also potently downregulates the production of Interleukin-1β (IL-1β), another pivotal cytokine in inflammation, with its stable analogues inhibiting IL-1β gene expression and release from neutrophils stimulated by TNF-α. nih.govresearchgate.net The production of Interleukin-6 (IL-6), a multifunctional cytokine with pro-inflammatory roles, is also suppressed by lipoxins. nih.gov

Furthermore, 15-epi-LXA4 is a powerful inhibitor of Interleukin-8 (IL-8), a potent chemokine responsible for neutrophil recruitment and activation. sigmaaldrich.comnih.govpnas.org This inhibition occurs at both the mRNA expression and protein release levels. In models of cerebral malaria, 15-epi-LXA4 administration leads to prolonged survival by dampening pro-inflammatory responses, including the inhibition of Interleukin-12 (IL-12) and Interferon-gamma (IFN-γ) production in the brain. plos.org

Table 2: Inhibition of Pro-inflammatory Cytokines by 15-epi-Lipoxin A4 and its Analogues

| Cytokine | Cell/Tissue Type | Stimulus | Effect | Reference |

|---|---|---|---|---|

| IL-1β | Human Neutrophils | TNF-α | Inhibition of IL-1β release and gene expression. | nih.gov |

| IL-6 | Macrophages | Porphyromonas gingivalis LPS | Inhibition of IL-6 release. | nih.gov |

| IL-8 | Human Leukocytes | Lipopolysaccharide (LPS) | Inhibition of IL-8 mRNA expression and release. | |

| IL-8 | Human Enterocytes | TNF-α | Blocks IL-8 release. | sigmaaldrich.com |

| IL-12 | Mouse Brain (in vivo) | P. berghei ANKA infection | Reduced IL-12 production. | plos.org |

| IFN-γ | Mouse Brain (in vivo) | P. berghei ANKA infection | Reduced accumulation of IFN-γ-producing cells. | plos.org |

| TNF-α | Human Neutrophils | - | Regulates TNF-α-directed actions. | nih.gov |

Promotion of Anti-inflammatory Cytokine Expression (e.g., IL-10, TGF-β)

Concurrent with its suppression of pro-inflammatory signals, 15-epi-LXA4 actively promotes an anti-inflammatory and pro-resolving milieu. A key mechanism is the stimulation of anti-inflammatory cytokine production. As noted, the enhanced efferocytosis driven by 15-epi-LXA4 leads to the synthesis and release of mediators with pro-resolution properties, such as Interleukin-10 (IL-10) and Transforming Growth Factor-β (TGF-β). nih.govresearchgate.net

TGF-β1 production, in particular, has been directly associated with lipoxin-stimulated phagocytosis of apoptotic neutrophils by macrophages. psu.edu This cytokine plays a crucial role in tissue repair and immunoregulation. Similarly, the ingestion of apoptotic cells induced by 15-epi-LXA4 treatment has been linked to the release of IL-10, a potent anti-inflammatory cytokine that can suppress the production of pro-inflammatory cytokines by macrophages and other immune cells. nih.gov

Attenuation of Chemokine Release (e.g., RANTES)

Beyond the major cytokines, 15-epi-LXA4 also modulates the expression of chemokines, which are critical for directing the migration of immune cells to sites of inflammation. In ex vivo studies using human colonic mucosa, Lipoxin A4, the parent compound of 15-epi-LXA4, potently attenuated the TNF-α-stimulated release of several chemokines, including RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted). researchgate.net By inhibiting the release of RANTES, 15-epi-LXA4 can interfere with the recruitment of monocytes, T cells, and eosinophils, thereby limiting the amplification of the inflammatory response.

Antagonism of Peroxynitrite Formation

15-epi-Lipoxin A4 and its stable analogues act to curb the formation of peroxynitrite (ONOO⁻), a potent and cytotoxic oxidant species implicated in tissue injury. nih.govpnas.org Peroxynitrite is formed from the reaction of nitric oxide (NO) with the superoxide (B77818) anion (O₂⁻) and can function as an intracellular signal to promote the expression of pro-inflammatory genes like IL-8. nih.govpnas.org

At nanomolar concentrations, 15-epi-LXA4 analogues markedly reduce the formation of peroxynitrite in leukocytes stimulated with lipopolysaccharide (LPS). They achieve this by concurrently inhibiting superoxide formation while evoking an increase in intracellular nitric oxide, thereby preventing the two precursors from reacting. nih.gov This action represents a crucial component of the "stop signaling" for leukocyte-mediated tissue injury, as it not only reduces direct cytotoxicity from peroxynitrite but also interrupts a key signaling pathway for pro-inflammatory gene expression. nih.gov

Modulation of Transcription Factors and Gene Expression

The widespread effects of 15-epi-Lipoxin A4 on cytokine and mediator production are rooted in its ability to modulate the activity of key intracellular transcription factors and, consequently, the expression of a host of inflammation-related genes.

A primary target of 15-epi-LXA4 is the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govpnas.org NF-κB is a master regulator of the pro-inflammatory response, controlling the transcription of numerous genes for cytokines, chemokines, and adhesion molecules. Stable analogues of 15-epi-LXA4 have been shown to attenuate the nuclear accumulation of NF-κB in both polymorphonuclear and mononuclear leukocytes, effectively blocking its ability to activate gene expression. This inhibition of NF-κB is a central mechanism for its suppression of cytokines like IL-8 and IL-1β. nih.govnih.govaai.org Studies in human umbilical vein endothelial cells have shown that 15-epi-LXA4 inhibits TNF-α-induced tissue factor expression by suppressing the PI3K/AKT signaling pathway, which in turn inhibits the binding of NF-κB to the tissue factor promoter. nih.gov

In addition to NF-κB, 15-epi-LXA4 also targets Activator Protein-1 (AP-1), another critical transcription factor involved in inflammation. nih.govpnas.org Similar to its effects on NF-κB, 15-epi-LXA4 analogues attenuate the nuclear accumulation of AP-1 in leukocytes, further contributing to the shutdown of pro-inflammatory gene expression.

Conversely, 15-epi-LXA4 can also promote the activation of transcription factors associated with anti-inflammatory and resolving responses. For example, its metabolite, 15-oxo-LXA4, has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which regulates the expression of antioxidant and cellular repair genes. nih.gov Furthermore, in certain cellular contexts, 15-epi-LXA4 can promote the expression of genes associated with inflammation resolution, such as those targeted by the STAT-6 pathway. caymanchem.com

Inhibition of Nuclear Factor-kappa B (NF-κB) Activation

15-epi-Lipoxin A4 exerts potent anti-inflammatory effects by intervening in the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. In various cell types, pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger the activation of NF-κB, leading to its translocation from the cytoplasm to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Metabolically stable analogues of 15-epi-LXA4 have been shown to effectively suppress the nuclear accumulation of NF-κB in both polymorphonuclear and mononuclear leukocytes stimulated with LPS. pnas.orgnih.gov This inhibition of NF-κB activation is a crucial mechanism by which 15-epi-LXA4 dampens the inflammatory cascade. For instance, in human umbilical vein endothelial cells (HUVECs), 15-epi-LXA4 has been found to inhibit the binding of NF-κB to the promoter of the tissue factor gene, which is enhanced by TNF-α. nih.gov This inhibitory action is mediated through the suppression of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. nih.gov By preventing NF-κB from reaching its nuclear targets, 15-epi-LXA4 effectively downregulates the expression of a wide array of inflammatory mediators, thereby contributing to the resolution of inflammation.

Table 1: Research Findings on 15-epi-Lipoxin A4 and NF-κB Inhibition

| Cell Type | Stimulus | Effect of 15-epi-LXA4 Analogue | Downstream Consequence | Reference |

|---|---|---|---|---|

| Human Leukocytes (PMN & Mononuclear) | LPS | Attenuated nuclear accumulation of NF-κB | Inhibition of IL-8 gene expression and release | pnas.orgnih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Inhibited binding of NF-κB to the Tissue Factor promoter | Reduced Tissue Factor expression and activity | nih.gov |

Suppression of Activator Protein-1 (AP-1) Activation

In conjunction with its effects on NF-κB, 15-epi-Lipoxin A4 also modulates the Activator Protein-1 (AP-1) transcription factor, another critical regulator of inflammatory and immune gene expression. AP-1 is a dimeric complex typically composed of proteins from the Jun and Fos families. Its activation by various stimuli, including cytokines and bacterial products, leads to the transcription of genes involved in inflammation and cell proliferation.

Studies have demonstrated that stable analogues of 15-epi-LXA4 effectively attenuate the nuclear accumulation of AP-1 in human leukocytes stimulated with LPS. pnas.orgnih.gov This suppression of AP-1 activation occurs in concert with the inhibition of NF-κB, suggesting a multi-pronged approach by which 15-epi-LXA4 controls the inflammatory gene expression program. The inhibition of both NF-κB and AP-1 likely contributes significantly to the observed reduction in interleukin-8 (IL-8) production, as both transcription factors are known to regulate the IL-8 gene. pnas.org

Interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signaling

Emerging evidence suggests a functional interplay between lipoxins and the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a key role in lipid metabolism and the suppression of inflammatory responses. While direct binding studies for 15-epi-LXA4 are limited, research on its closely related compound, Lipoxin A4 (LXA4), provides significant insights.

In a model of experimental stroke, the neuroprotective effects of LXA4 were found to be partly inhibited by a PPARγ antagonist. nih.gov This finding suggests that LXA4 can act as a PPARγ agonist. nih.gov Furthermore, the activation of PPARγ induced by the anti-diabetic drug rosiglitazone (B1679542) was abolished by the inhibition of 5-lipoxygenase, the enzyme responsible for lipoxin synthesis, indicating that lipoxins are downstream mediators of this PPARγ activation. nih.gov Given the structural and functional similarities between LXA4 and 15-epi-LXA4, it is plausible that 15-epi-LXA4 also engages the PPARγ signaling pathway to exert some of its anti-inflammatory and pro-resolving functions.

Control of Inflammatory Gene Expression Profiles

The concerted inhibition of key transcription factors like NF-κB and AP-1, and potential interactions with PPARγ, allows 15-epi-Lipoxin A4 to exert comprehensive control over inflammatory gene expression profiles. By blocking the primary drivers of pro-inflammatory transcription, 15-epi-LXA4 and its analogues significantly reduce the production of potent inflammatory mediators.

A prime example of this is the inhibition of IL-8 gene expression and protein release in human leukocytes. pnas.orgnih.govnih.gov This effect is a direct consequence of attenuated NF-κB and AP-1 activation. pnas.org In human colonic mucosa, stable analogues of LXA4 were shown to attenuate TNF-α-stimulated IL-8 release. researchgate.net Furthermore, in a model of experimental cerebral malaria, 15-epi-LXA4 treatment lowered the expression of pro-inflammatory cytokines such as IL-12 and interferon-gamma (IFN-γ) in the brain. plos.org In human umbilical vein endothelial cells, Lipoxin A4 has been shown to inhibit VEGF-stimulated secretion of IL-6, TNF-α, IFN-γ, and IL-8, while interestingly up-regulating the anti-inflammatory cytokine IL-10. aai.org

Interactions with Specific Cell Types and Tissue Responses

The pro-resolving actions of 15-epi-Lipoxin A4 are manifested through its specific interactions with various cell types that are key players in the inflammatory response and subsequent tissue repair.

Endothelial Cell Responses (e.g., Microvascular Endothelial Cells, Human Umbilical Vein Endothelial Cells)

Endothelial cells form the inner lining of blood vessels and play a critical role in regulating leukocyte trafficking to sites of inflammation. 15-epi-LXA4 potently modulates endothelial cell function to prevent excessive neutrophil infiltration. It has been shown to block neutrophil adhesion to endothelial cells. rupress.org Specifically, 15-epi-LXA4 inhibits the transmigration of neutrophils across microvessel endothelial cells. caymanchem.com

In Human Umbilical Vein Endothelial Cells (HUVECs), 15-epi-LXA4 inhibits TNF-α-induced upregulation of tissue factor, a key initiator of the coagulation cascade that is linked to inflammation. nih.gov This effect is achieved by suppressing the PI3K/AKT/NF-κB signaling axis. nih.gov Furthermore, Lipoxin A4 has been demonstrated to inhibit inflammatory responses stimulated by vascular endothelial growth factor (VEGF) in HUVECs, including the secretion of multiple cytokines and the expression of intercellular adhesion molecule-1 (ICAM-1). aai.org Interestingly, in human corneal endothelial cells, 15-epi-LXA4 was found to promote cell proliferation, suggesting a role in tissue repair and maintenance of endothelial integrity. nih.gov

Table 2: Effects of 15-epi-Lipoxin A4 and its Analogues on Endothelial Cells

| Endothelial Cell Type | Stimulus/Condition | Key Finding | Mechanism/Outcome | Reference |

|---|---|---|---|---|

| Microvascular Endothelial Cells | - | Inhibited neutrophil transmigration | Reduced leukocyte infiltration | caymanchem.com |

| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Inhibited Tissue Factor expression and activity | Suppression of PI3K/AKT/NF-κB signaling | nih.gov |

| HUVECs | VEGF | Inhibited cytokine secretion (IL-6, TNF-α, IL-8) and ICAM-1 expression | Anti-inflammatory and reduced leukocyte adhesion | aai.org |

| Human Corneal Endothelial Cells | - | Stimulated endothelial cell proliferation | Promoted tissue repair and viability | nih.gov |

Epithelial Cell Interactions (e.g., Intestinal, Airway, Endometrial Epithelial Cells)

Epithelial surfaces, such as those lining the airways and the gastrointestinal tract, are critical barriers and sites of inflammatory responses. 15-epi-Lipoxin A4 and its analogues play a crucial role in maintaining epithelial barrier integrity and resolving inflammation at these mucosal surfaces.

In the context of intestinal inflammation, 15-epi-LXA4 and stable LXA4 analogues are potent antagonists of TNF-α-mediated neutrophil-enterocyte interactions. researchgate.netaai.org They inhibit neutrophil adherence to intestinal epithelial monolayers and attenuate TNF-α-induced chemokine release and colonocyte apoptosis in human intestinal mucosa. researchgate.netaai.org This action helps to preserve the intestinal barrier and limit tissue damage. Similarly, lipoxins inhibit the transmigration of neutrophils across epithelial cells in general, a key step in the pathogenesis of various inflammatory conditions. aai.orgnih.gov In airway epithelial cells, aspirin-triggered lipoxins, generated through interactions between cells like the A549 lung adenocarcinoma cell line and neutrophils, are potent inhibitors of cell proliferation. caymanchem.com The presence of the lipoxin receptor (FPR2/ALX) on airway epithelium underscores the importance of this signaling axis in pulmonary health. biorxiv.org

Table 3: Interactions of 15-epi-Lipoxin A4 and its Analogues with Epithelial Cells

| Epithelial Cell Type | Stimulus/Condition | Key Finding | Outcome | Reference |

|---|---|---|---|---|

| Intestinal Epithelial Cells (T84 monolayers) | TNF-α | Inhibited neutrophil adherence | Reduced neutrophil-enterocyte interactions | researchgate.netaai.org |

| Human Colonic Mucosa | TNF-α | Attenuated chemokine release and colonocyte apoptosis | Protection against mucosal disruption | researchgate.netaai.org |

| Airway Epithelial Cells (A549) | - | Inhibited cell proliferation (in interaction with neutrophils) | Control of cellular responses in the lung | caymanchem.com |

| General Epithelial Cells | - | Inhibited neutrophil transmigration | Maintenance of epithelial barrier integrity | aai.orgnih.gov |

Modulation of B-cell and T-cell Immunoregulatory Responses

Aspirin-triggered-15-epi-Lipoxin A4 (ATL), an epimer of Lipoxin A4 (LXA4), plays a significant role in modulating adaptive immune responses by influencing the functions of B-cells and T-cells. While much of the research has focused on the innate immune system, emerging evidence highlights the immunomodulatory effects of lipoxins on lymphocytes. LXA4 has been shown to decrease IgM and IgG production from activated human B-cells through the ALX/FPR2 receptor. nih.gov This action involves the downregulation of NF-κB p65 nuclear translocation, a critical step in B-cell activation and antibody secretion. nih.gov Although direct studies on 15-epi-LXA4's effect on B-cell antibody production are less common, the shared receptor and signaling pathways with LXA4 suggest similar regulatory functions.

In the context of T-cell responses, lipoxins can influence the critical balance between T helper 17 (Th17) cells and regulatory T cells (Treg). For instance, enhancing LXA4 production in mesenchymal stem cells can shift the Th17/Treg balance towards a more anti-inflammatory state by increasing Treg cells and the production of the cytokine IL-10. nih.gov Furthermore, stable analogues of 15-epi-LXA4 have been observed to stimulate the production of IL-4, a key Th2 cytokine, in vivo, which can counteract pro-inflammatory responses. nih.gov This suggests a mechanism by which 15-epi-LXA4 can temper cell-mediated inflammation by promoting a shift in T-cell cytokine profiles.

| Cell Type | Mediator | Effect | Mechanism |

|---|---|---|---|

| Human B-cells | Lipoxin A4 (acting via ALX/FPR2) | Decreased IgM and IgG production | Downregulation of NF-κB p65 nuclear translocation nih.gov |

| T-cells | Lipoxin A4 | Shifts Th17/Treg balance toward Treg | Increased IL-10 production nih.gov |

| Immune cells (in vivo) | 15-epi-LXA4 analogue (15R/S-methyl-LXA4) | Stimulated IL-4 production | Redirection of cytokine-chemokine profile nih.gov |

Effects on Mast Cells and Eosinophils in Allergic and Inflammatory Settings

15-epi-Lipoxin A4 exerts potent regulatory actions on key effector cells of allergic inflammation, namely eosinophils and mast cells. It serves as an endogenous "stop signal" for eosinophil trafficking. nih.gov Studies using stable analogues of 15-epi-LXA4 demonstrated a dramatic blockade of allergen-induced eosinophil influx into inflammatory sites, such as the pleural cavity in sensitized rats. nih.gov This inhibitory effect is associated with a concurrent increase in circulating eosinophils, suggesting a primary action on cell migration and tissue entry rather than on eosinophil production or survival. nih.gov

The mechanism underlying this blockade of eosinophil trafficking is multifaceted. 15-epi-LXA4 has been shown to inhibit the generation of the eosinophil-active cytokine IL-5 and the chemokine eotaxin. nih.gov These mediators are critical for eosinophil recruitment and activation at sites of allergic inflammation. Notably, the inhibitory action of 15-epi-LXA4 on eosinophil accumulation occurs independently of mast cell degranulation, indicating a direct effect on eosinophil-related pathways rather than an indirect effect via mast cell stabilization. nih.gov By preventing local eosinophilia, 15-epi-LXA4 helps to mitigate the tissue damage associated with allergic reactions. nih.govnih.gov

| Cell Type | Effect of 15-epi-LXA4 | Key Findings | Mechanism |

|---|---|---|---|

| Eosinophils | Inhibition of trafficking and tissue influx | Dramatically blocked allergen-induced pleural eosinophil influx nih.gov | Inhibition of IL-5 and eotaxin generation nih.gov |

| Mast Cells | No direct effect on degranulation | Inhibition of eosinophilia was independent of mast cell degranulation nih.gov | Acts downstream or parallel to mast cell activation |

Influence on Fibroblast Activity and Tissue Remodeling (e.g., Lung Fibroblasts, Synovial Fibroblasts, Cardiac Fibroblasts)

15-epi-Lipoxin A4 and its related compounds modulate the activity of fibroblasts in various tissues, playing a crucial role in regulating tissue remodeling and fibrosis.

Lung Fibroblasts: In the lung, fibrosis is driven by the excessive proliferation and activity of fibroblasts and myofibroblasts. Lipoxin A4 has been found to inhibit the proliferation of human lung fibroblasts induced by profibrotic mediators like connective tissue growth factor (CTGF). atsjournals.org It can also attenuate profibrotic activity in human lung myofibroblasts derived from patients with idiopathic pulmonary fibrosis (IPF). oup.com Aspirin-triggered lipoxins, generated by the interaction between lung adenocarcinoma cells and neutrophils, are potent inhibitors of cell proliferation, highlighting the anti-fibrotic potential of the 15-epi-LXA4 pathway in the lung. atsjournals.org

Synovial Fibroblasts: In the context of rheumatoid arthritis, fibroblast-like synoviocytes contribute to joint destruction by producing inflammatory mediators and matrix-degrading enzymes. Lipoxin A4 can inhibit the production of Interleukin-6 (IL-6), Interleukin-8 (IL-8), and matrix metalloproteinase-3 (MMP-3) in human synovial fibroblasts stimulated with IL-1β. atsjournals.orgaai.org This demonstrates a protective role for lipoxins in mitigating the inflammatory and destructive processes within the synovium. nih.govnih.gov

Cardiac Fibroblasts: Following a myocardial infarction, the differentiation of cardiac fibroblasts into secretory myofibroblasts leads to collagen deposition and scar formation, which can contribute to heart failure. nih.govresearchgate.net 15-epi-Lipoxin A4 has been shown to directly counteract this process. In in-vitro studies, co-incubation of cardiac fibroblasts with TGF-β and 15-epi-LXA4 resulted in reduced expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation. nih.govusf.edu This indicates that 15-epi-LXA4 can limit the transition of fibroblasts into a pro-fibrotic, secretory phenotype, thereby potentially mitigating adverse cardiac remodeling. nih.govresearchgate.net

| Fibroblast Type | Key Stimulus | Effect of 15-epi-LXA4 / LXA4 | Molecular Outcome |

|---|---|---|---|

| Human Lung Fibroblasts | Connective Tissue Growth Factor (CTGF) | Inhibits proliferation atsjournals.org | Inhibits phosphorylation of ERK1/2 and PI3-K atsjournals.org |

| Human Synovial Fibroblasts | Interleukin-1β (IL-1β) | Inhibits inflammatory mediator production atsjournals.orgaai.org | Decreased IL-6, IL-8, and MMP-3 synthesis atsjournals.org |

| Cardiac Fibroblasts | Transforming Growth Factor-β (TGF-β) | Limits myofibroblast differentiation nih.govresearchgate.netusf.edu | Reduced α-SMA expression nih.govusf.edu |

Promotion of Autophagy in Alveolar Macrophages

Autophagy is a cellular process for degrading and recycling cellular components, which plays a critical role in maintaining cellular homeostasis and regulating inflammation. 15-epi-Lipoxin A4 has been identified as a potent inducer of autophagy in macrophages, particularly alveolar macrophages. nih.gov This stimulation of autophagy is a key mechanism through which it exerts its pro-resolving and protective effects in the lung.

Studies have shown that 15-epi-LXA4 promotes autophagy in both murine and human macrophages. nih.gov The molecular mechanism involves the activation of the MAPK1 (mitogen-activated protein kinase 1) signaling pathway, and notably, this process occurs independently of the mTOR (mammalian target of rapamycin) signaling pathway, a classical regulator of autophagy. nih.gov Treatment with lipoxin receptor agonists leads to an increase in the expression of autophagy markers such as LC3-II and Beclin-1 in alveolar macrophages. frontiersin.org Functionally, this enhancement of autophagy in alveolar macrophages improves their ability to phagocytose apoptotic cells, a critical step in the resolution of inflammation known as efferocytosis. nih.gov By promoting the clearance of cellular debris and pathogens while dampening excessive inflammation, 15-epi-LXA4-induced autophagy contributes to the protection against acute lung injury. nih.govfrontiersin.org

| Cell Type | Effect of 15-epi-LXA4 | Signaling Pathway | Functional Consequence |

|---|---|---|---|

| Alveolar Macrophages (Murine and Human) | Stimulation of autophagy nih.gov | Activation of MAPK1, independent of mTOR nih.gov | Improved phagocytosis of apoptotic cells nih.gov |

| Alveolar Macrophages | Increased expression of autophagy markers | Upregulation of LC3-II and Beclin-1 frontiersin.org | Reduced pulmonary histopathological damage in vivo frontiersin.org |

Research into Pathophysiological Roles of 15 Epi Lipoxin A4 in Pre Clinical Models

Acute and Chronic Inflammatory Disease Models

15-epi-Lipoxin A4 (15-epi-LXA4), an aspirin-triggered lipoxin, is a potent anti-inflammatory and pro-resolving mediator. sigmaaldrich.comwikipedia.org Its role in modulating inflammatory responses has been extensively investigated in a variety of pre-clinical models of acute and chronic diseases. These studies have provided significant insights into its mechanisms of action and therapeutic potential.

Acute Lung Injury and Airway Inflammation Studies

In pre-clinical models of acute lung injury (ALI), 15-epi-LXA4 has demonstrated significant protective and pro-resolving effects. Research indicates that its mechanisms of action are multifaceted, primarily targeting neutrophil activity and the subsequent inflammatory cascade.

In a mouse model of lipopolysaccharide (LPS)-induced lung injury, treatment with aspirin (B1665792), which increases levels of 15-epi-LXA4, led to a significant reduction in lung platelet sequestration, activation, and the formation of neutrophil-platelet aggregates (NPA) in both the blood and alveolar compartments. nih.gov The protective effects of aspirin were reversed by a lipoxin A4 receptor (ALX) antagonist, highlighting the crucial role of the 15-epi-LXA4/ALX signaling pathway in mitigating lung injury. nih.gov Furthermore, direct administration of 15-epi-LXA4 in both LPS- and transfusion-related acute lung injury (TRALI) models conferred protection against ALI. nih.gov

Studies have also elucidated the role of 15-epi-LXA4 in promoting the resolution of established inflammation. In a model of myeloperoxidase (MPO)-mediated acute airway inflammation in mice, 15-epi-LXA4 was found to override the anti-apoptotic signals from MPO, thereby redirecting neutrophils toward apoptosis. nih.govnih.gov This pro-apoptotic effect on neutrophils is crucial for their clearance from the inflamed tissue and the subsequent resolution of inflammation. nih.govnih.gov Treatment with 15-epi-LXA4 accelerated the resolution of both carrageenan plus MPO-evoked and E. coli-induced neutrophil-dependent pulmonary inflammation by promoting caspase-mediated cell death of neutrophils and facilitating their removal by macrophages. nih.gov

The anti-inflammatory effects of 15-epi-LXA4 are also linked to its ability to increase nitric oxide (NO) synthesis, which in turn inhibits leukocyte-endothelium interactions. nih.gov

Table 1: Effects of 15-epi-Lipoxin A4 in Pre-clinical Models of Acute Lung Injury

| Model | Key Findings | Reference(s) |

|---|---|---|

| LPS-induced ALI (mice) | Reduced lung platelet sequestration and activation, decreased neutrophil-platelet aggregation, attenuated lung injury. | nih.gov |

| Transfusion-related ALI (TRALI) (mice) | Protected against acute lung injury. | nih.gov |

| Carrageenan + MPO-induced airway inflammation (mice) | Overrode MPO-induced neutrophil survival signals, promoted neutrophil apoptosis, and accelerated resolution of inflammation. | nih.govnih.gov |

| E. coli-induced pulmonary inflammation (mice) | Accelerated resolution of inflammation by redirecting neutrophils to apoptosis and facilitating their clearance. | nih.gov |

| IL-1β–induced peritonitis (mice) | Inhibited leukocyte-endothelial cell adherence in an NO-dependent manner. | nih.gov |

Myocardial Infarction and Cardiac Remodeling Research

Following a myocardial infarction (MI), an overactive inflammatory response can lead to adverse remodeling of the left ventricle (LV) and subsequent heart failure. nih.govusf.edu Studies in pre-clinical models have shown that 15-epi-LXA4 plays a crucial role in orchestrating the resolution of inflammation in the post-MI setting. nih.govusf.edu

In a mouse model of permanent coronary artery ligation, the administration of 15-epi-LXA4 was found to expedite the resolving phase of post-MI inflammation. nih.govusf.edu This led to several beneficial outcomes, including reduced LV and lung mass to body weight ratios and improved ejection fraction at five days post-MI. nih.govusf.eduresearchgate.net The mechanism behind these improvements involves the rapid clearance of neutrophils from the infarcted tissue, a process initiated by 15-epi-LXA4. nih.govusf.edu

Mechanistically, 15-epi-LXA4 was shown to activate the formyl peptide receptor 2 (FPR2) and GPR120 on alternative (M2) macrophages, which are involved in tissue repair and resolution of inflammation. nih.govusf.eduusf.edu Conversely, it inhibited GPR40 on classical (M1) macrophages, which are pro-inflammatory. nih.govusf.eduusf.edu In the acute phase of inflammation (day 1 post-MI), 15-epi-LXA4 primed neutrophil infiltration with an increase in Ccl2 and FPR2 expression. nih.govusf.edu However, by the resolving phase (day 5), it promoted rapid neutrophil clearance with persistent activation of FPR2 in the LV. nih.govusf.edu

Furthermore, research in a rat model has shown that certain therapeutic agents, such as atorvastatin (B1662188) and pioglitazone (B448), can induce the myocardial production of 15-epi-LXA4, suggesting a novel mechanism for their immunomodulatory effects in the cardiovascular system. ahajournals.org

Table 2: Effects of 15-epi-Lipoxin A4 in a Pre-clinical Model of Myocardial Infarction

| Model | Key Findings | Reference(s) |

|---|---|---|

| Permanent coronary artery ligation (mice) | Reduced left ventricular and lung mass, improved ejection fraction, initiated rapid neutrophil clearance, and reduced renal inflammation. | nih.govusf.eduresearchgate.net |

| Permanent coronary artery ligation (mice) | Activated FPR2 and GPR120 on M2 macrophages and inhibited GPR40 on M1 macrophages. | nih.govusf.eduusf.edu |

| Rat myocardium | Production of 15-epi-LXA4 was augmented by atorvastatin and pioglitazone. | ahajournals.org |

Studies in Arthritis Models (e.g., Collagen-Induced Arthritis)

The role of lipoxins, including 15-epi-LXA4, has been investigated in models of inflammatory arthritis, such as rheumatoid arthritis (RA). While much of the research has focused on Lipoxin A4 (LXA4), the findings provide a basis for understanding the potential actions of its 15-epimer.

In a titanium dioxide (TiO2)-induced arthritis model in mice, LXA4 was shown to reduce mechanical and thermal hyperalgesia, histopathological damage, edema, and leukocyte recruitment. nih.gov The anti-inflammatory effects were attributed to the reduced activation of nuclear factor kappa B (NF-κB) in recruited macrophages. nih.gov Although this study primarily used LXA4, it highlights the potential of lipoxins to modulate key inflammatory pathways in arthritis.

Another study has demonstrated that LXA4-mediated signaling through the p38 MAPK pathway can protect mice against collagen-induced arthritis. nih.gov Given that 15-epi-LXA4 often exhibits similar or even more potent anti-inflammatory actions than LXA4, it is plausible that it would exert comparable protective effects in these models. sigmaaldrich.com

Table 3: Effects of Lipoxin A4 in Pre-clinical Models of Arthritis

| Model | Key Findings | Reference(s) |

|---|---|---|

| TiO2-induced arthritis (mice) | Reduced hyperalgesia, edema, leukocyte recruitment, and NF-κB activation in macrophages. | nih.gov |

| Collagen-induced arthritis (mice) | Protected against arthritis development through the p38 MAPK signaling pathway. | nih.gov |

Inflammatory Bowel Disease Models and Intestinal Mucosal Inflammation

In the context of inflammatory bowel disease (IBD), pre-clinical studies have demonstrated the potent anti-inflammatory and pro-resolving properties of 15-epi-LXA4 and its stable analogs.

In an in vitro model using the T84 cell line to mimic intestinal inflammation, both LXA4 and 15-epi-LXA4 were found to antagonize TNF-α-stimulated neutrophil-enterocyte interactions. aai.org Furthermore, in ex vivo experiments with human colonic mucosa, LXA4 attenuated the TNF-α-stimulated release of the chemokines IL-8, MCP-1, and RANTES. aai.org This inhibition of chemokine release is a critical step in preventing the recruitment of inflammatory cells to the intestinal mucosa. aai.org

A stable analog of 15-epi-LXA4 was also shown to protect the colonic mucosa from TNF-α-induced disruption of its architecture and enhanced colonocyte apoptosis. nih.gov In a mouse model of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, oral administration of a LXA4 analog significantly reduced weight loss, hematochezia, and mortality. aai.orgresearchgate.net These protective effects were associated with the downregulation of proinflammatory gene expression via the inhibition of the NF-κB pathway. aai.orgresearchgate.net

Table 4: Effects of 15-epi-Lipoxin A4 and its Analogs in Pre-clinical Models of Inflammatory Bowel Disease

| Model | Key Findings | Reference(s) |

|---|---|---|

| In vitro neutrophil-enterocyte interaction model | Antagonized TNF-α-stimulated neutrophil adherence to epithelial monolayers. | aai.org |

| Ex vivo human colonic mucosa | Attenuated TNF-α-stimulated release of IL-8, MCP-1, and RANTES; protected against mucosal damage and colonocyte apoptosis. | aai.orgnih.gov |

| DSS-induced colitis (mice) | Reduced weight loss, hematochezia, and mortality; downregulated proinflammatory gene expression via NF-κB inhibition. | aai.orgresearchgate.net |

Renal Fibrosis and Diabetic Kidney Disease Models

Lipoxins have emerged as key players in the resolution of inflammation and the attenuation of fibrosis in the kidneys. In a unilateral ureteral obstruction (UUO) model of renal fibrosis, a synthetic LXA4 analog was reported to exert protective antifibrotic effects. nih.gov This effect was associated with an increase in the expression of the microRNA let-7c, which in turn suppresses the TGF-β receptor 1 (TGFβR1), a key mediator of fibrosis. nih.gov

In the context of diabetic kidney disease, LXA4 has been shown to reverse the condition by regulating the early growth response-1 (Egr-1) network. nih.gov Furthermore, in a mouse model of diabetes-associated cardiac dysfunction, which often has a renal component, LXA4 treatment attenuated left ventricular fibrosis and improved diastolic function. nih.gov While these studies primarily focus on LXA4, the similar mechanisms of action between LXA4 and 15-epi-LXA4 suggest a likely beneficial role for the latter in these renal pathologies. Research has also shown that in a post-myocardial infarction model, mice treated with 15-epi-LXA4 displayed reduced renal inflammation, as indicated by decreased levels of neutrophil gelatinase-associated lipocalin (NGAL) and plasma creatinine (B1669602). nih.govusf.eduresearchgate.net

Table 5: Effects of Lipoxins in Pre-clinical Models of Renal Disease

| Model | Key Findings | Reference(s) |

|---|---|---|

| Unilateral ureteral obstruction (UUO) model of renal fibrosis | LXA4 analog exerted antifibrotic effects and increased renal let-7c expression. | nih.gov |

| Diabetic kidney disease model | LXA4 reversed diabetic kidney disease by regulating the Egr-1 network. | nih.gov |

| Post-myocardial infarction with renal inflammation (mice) | 15-epi-LXA4 reduced renal inflammation, NGAL, and plasma creatinine levels. | nih.govusf.eduresearchgate.net |

Periodontal Inflammation Research